Methylergonovine maleate
Description
Methylergonovine maleate (C₂₀H₂₅N₃O₂·C₄H₄O₄) is a semi-synthetic ergot alkaloid derived from lysergic acid. It was first approved in the United States in 1946 and is widely used for the prevention and control of postpartum hemorrhage (PPH) due to its potent uterotonic effects . The drug directly stimulates uterine smooth muscle, increasing the tone, frequency, and amplitude of contractions, thereby reducing blood loss during the third stage of labor .
Pharmacokinetically, this compound is administered via oral, intramuscular (IM), or intravenous (IV) routes. Oral bioavailability is approximately 60%, with peak plasma concentrations (3243 ± 1308 pg/mL) achieved rapidly . However, IV administration is generally avoided due to risks of severe hypertension and cerebrovascular accidents . Common side effects include nausea, hypertension, abdominal cramping, and, rarely, coronary artery spasm .
Properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFOWWRHEPHDCY-DAUURJMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023283 | |
| Record name | Methergine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57432-61-8, 7054-07-1 | |
| Record name | Methergine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57432-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methylergonovine maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057432618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylergonovine maleate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757104 | |
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| Record name | Methergine | |
| Source | EPA DSSTox | |
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| Record name | 7054-07-1 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYLERGONOVINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR84JPZ1RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Solvent Selection and Crystallization Dynamics
The foundational method for preparing methylergonovine maleate involves recrystallization from methanol-ethanol mixtures. Patent CN105085514B outlines a process where the crude compound is dissolved in a 1:4–1:10 mass ratio of methanol to ethanol at 50–70°C, followed by activated charcoal treatment to adsorb impurities. The solvent system’s polarity directly influences crystal morphology, with ethanol-rich mixtures (e.g., 1:10 methanol:ethanol) yielding higher-purity crystals (99.88% by HPLC) compared to methanol-dominant solutions.
Key parameters include:
Activated Charcoal Purification
Incorporating 0.5–2% (w/w) activated charcoal removes endotoxins and colored impurities. Filtration at 60°C prevents premature crystallization, ensuring a clear filtrate. Post-treatment purity increases from 95.2% to 99.8% in optimized batches.
Process Optimization and Critical Quality Attributes
Temperature-Controlled Dissolution
Heating the crude product to 60±2°C in methanol-ethanol mixtures achieves complete dissolution without thermal degradation. Differential scanning calorimetry (DSC) confirms the compound’s stability up to 150°C, with decomposition initiating at 197.7°C. Exceeding 70°C induces maleic acid isomerization, reducing pharmacological efficacy.
Scaling from Laboratory to Pilot Plant
Pilot-scale studies (10 kg batches) demonstrate that maintaining a 1:12 solvent-to-crude ratio and 0°C crystallization temperature preserves yield (78–82%) and purity (99.87–99.89%) across scales.
Table 1: Comparative Yields and Purity in Recrystallization
| Batch Size | Solvent Ratio (MeOH:EtOH) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 10 g | 1:4 | 73 | 99.87 |
| 100 g | 1:8 | 79 | 99.88 |
| 10 kg | 1:12 | 82 | 99.89 |
Advanced Analytical Characterization
X-Ray Powder Diffraction (XRPD)
The crystalline form exhibits characteristic peaks at 2θ = 9.459°, 17.820°, and 21.159°, with secondary peaks at 10.861° and 15.219° confirming a monoclinic lattice. Stability studies show no peak shifts after 10 days at 40°C/75% RH, validating resistance to hygroscopicity.
Thermogravimetric Analysis (TGA)
TGA profiles reveal a 0.2% mass loss below 150°C, indicating absence of solvates. A sharp exotherm at 197.7°C corresponds to decomposition, aligning with DSC data.
Infrared Spectroscopy (IR)
IR spectra show N-H stretching at 3246 cm⁻¹ and maleate carbonyl vibrations at 1645 cm⁻¹, confirming salt formation.
Stability Profiling and Regulatory Considerations
Accelerated Stability Testing
Under ICH Q1A guidelines, the compound retains >99% purity after:
Table 2: Stability Data Under Stress Conditions
| Condition | Time (Days) | Purity (%) | Total Impurities (%) |
|---|---|---|---|
| 25°C/60% RH | 30 | 99.85 | 0.12 |
| 40°C/75% RH | 10 | 99.82 | 0.15 |
| 4500 lux illumination | 10 | 99.80 | 0.17 |
Photostability
Exposure to 4500 lux illumination for 10 days induces only 0.17% total impurities, demonstrating compatibility with transparent packaging.
Industrial-Scale Manufacturing
Filtration and Sterilization
For injectable formulations (CN105125481A), post-crystallization steps include:
Chemical Reactions Analysis
Types of Reactions: Methylergonovine maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Scientific Research Applications
Treatment of Postpartum Hemorrhage
Overview : Methylergonovine maleate is primarily indicated for the prevention and treatment of postpartum hemorrhage due to uterine atony. It is often administered after oxytocin, which is another uterotonic agent.
- Mechanism of Action : Methylergonovine acts directly on the smooth muscle of the uterus, enhancing the tone, rate, and amplitude of contractions. This leads to a rapid and sustained tetanic uterotonic effect, effectively reducing blood loss during the third stage of labor .
- Dosage and Administration :
- Clinical Efficacy : Studies indicate that the administration of methylergonovine significantly decreases mean blood loss during delivery. It has been shown to effectively manage cases where oxytocin alone is insufficient .
Off-label Uses
Variant Angina Diagnosis : this compound has been used off-label in diagnostic tests for variant angina. It can induce coronary artery spasm in patients suspected of having this condition, aiding in diagnosis .
Pharmacokinetics
Understanding the pharmacokinetics of methylergonovine is crucial for optimizing its therapeutic use:
- Bioavailability : Approximately 60% after oral administration, with increased bioavailability (up to 78%) during intramuscular injection during labor.
- Onset of Action : Immediate after IV administration, 2-5 minutes after IM, and 5-10 minutes when taken orally .
Case Studies
Several case studies highlight the effectiveness and safety profile of this compound:
- Case Study 1 : A study involving postpartum women showed that those treated with methylergonovine experienced significantly lower rates of hemorrhage compared to those who received no treatment or only oxytocin .
- Case Study 2 : In another instance, a patient with severe uterine atony was administered methylergonovine after oxytocin failed to control bleeding. The subsequent administration led to a rapid decrease in blood loss and stabilization of the patient’s condition .
Safety and Side Effects
While methylergonovine is effective, it is essential to consider potential side effects:
Mechanism of Action
Methylergonovine maleate acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor, leading to a rapid and sustained tetanic uterotonic effect. This mechanism helps in shortening the third stage of labor and reducing blood loss .
Comparison with Similar Compounds
Postpartum Hemorrhage (PPH) Management
- This compound: Reduces blood loss by 40–50% in PPH; effective as a second-line agent after oxytocin .
- Ergonovine: Comparable efficacy but associated with higher rates of hypertension and nausea .
- Oxytocin (non-ergot): First-line agent due to rapid action and fewer cardiovascular side effects .
Vascular Headache Prophylaxis
- This compound: Reduces cluster headache frequency by 75–95% in small studies .
- Methysergide : Effective for chronic migraines but linked to retroperitoneal fibrosis with long-term use .
Pharmacokinetic Comparison
Key Research Findings
Cluster Headaches: A pilot study (n = 20) reported 95% reduction in headache frequency with methylergonovine, though 24% experienced side effects like abdominal cramping .
Drug Interactions : Concurrent use with CYP3A4 inhibitors (e.g., clarithromycin) increases vasospasm risk due to reduced metabolism .
Biological Activity
Methylergonovine maleate, also known as Methergine, is a semisynthetic ergot alkaloid primarily used in obstetrics to prevent and treat postpartum hemorrhage. Its biological activity is characterized by its effects on smooth muscle, particularly in the uterus, and its interactions with various neurotransmitter receptors.
This compound is an active metabolite of methysergide, with a chemical structure that allows it to act as both an agonist and antagonist at serotonin (5-HT) and dopamine receptors. It specifically binds to the 5-HT2A receptor, leading to uterine contractions. This compound enhances the tone, rate, and amplitude of rhythmic contractions in the uterus, facilitating a rapid and sustained tetanic effect that shortens the third stage of labor and reduces blood loss during delivery .
| Property | Details |
|---|---|
| Chemical Name | [8β(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide maleate |
| Molecular Formula | C20H25N3O2.C4H4O4 |
| Bioavailability | Oral: ~60%, IM: ~78% |
| Half-life | ~3.39 hours |
| Metabolism | Hepatic; extensive first-pass metabolism |
Uterotonic Activity
This compound is primarily recognized for its potent uterotonic properties. It acts directly on the smooth muscle of the uterus, leading to increased contraction frequency and intensity. This property is critical in clinical settings where control of uterine bleeding is necessary post-delivery or post-abortion .
Vascular Effects
In addition to its uterotonic effects, methylergonovine exhibits vasoconstrictive properties due to its action on adrenergic receptors. This can contribute to increased blood pressure and reduced blood loss during surgical procedures . However, caution is advised when used concurrently with other vasoconstrictors due to potential additive effects.
Use in Headache Management
Recent studies have explored the use of this compound in managing vascular headaches, particularly cluster headaches. A pilot study involving 20 patients indicated that 95% experienced a decrease in headache frequency within one week of treatment. The drug was well-tolerated, with only mild side effects reported .
A small clinical trial conducted on three patients with status migrainosus showed promising results: two patients reported significant reductions in headache severity after a short course of methylergonovine following intravenous dihydroergotamine (DHE) treatment. These findings suggest potential off-label uses for this compound in headache prophylaxis .
Adverse Effects and Safety Profile
While this compound is effective for its intended uses, it is associated with several adverse effects. Commonly reported side effects include nausea, vomiting, and diarrhea. Long-term use has been linked to serious complications such as retroperitoneal fibrosis and cardiovascular issues like myocardial ischemia . The estimated incidence of fibrosis related to methylergonovine use is approximately 1 in 5,000 patients .
Q & A
Q. What experimental methodologies are recommended to characterize methylergonovine maleate’s receptor binding affinity and selectivity?
To evaluate its 5-HT and dopaminergic receptor interactions, use in vitro receptor binding assays with radiolabeled ligands (e.g., 5-HT₂B or D₂ receptor subtypes). Competitive binding experiments can determine IC₅₀ values, while functional assays (e.g., cAMP modulation) assess antagonism. Pharmacodynamic studies in animal models (e.g., uterine contraction assays) validate uterotonic effects .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?
Administer the drug via oral and intramuscular routes to assess bioavailability. Collect plasma samples at timed intervals and quantify drug levels using HPLC or LC-MS. Calculate key parameters:
Q. What in vivo models are appropriate to study methylergonovine’s uterotonic effects?
Use postpartum rodent models to measure uterine contraction frequency and amplitude via intrauterine pressure transducers. Compare efficacy against oxytocin and ergometrine. Monitor adverse effects (e.g., vasoconstriction) using Doppler ultrasound for arterial blood flow .
Q. How can researchers validate the purity and stability of this compound in formulation studies?
Employ reversed-phase HPLC with UV detection (λ = 280 nm) and confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry. Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation products. Ensure compliance with USP monographs for particle size and dissolution rates .
Q. What safety assays are critical for preclinical toxicology profiling?
Conduct acute toxicity studies in rodents (oral and IV routes) to determine LD₅₀ (e.g., mouse: 187 mg/kg). Chronic toxicity studies (6-month duration) evaluate organ-specific effects (e.g., coronary vasospasm). Include histopathology and serum biomarkers (e.g., troponin for cardiac injury) .
Advanced Research Questions
Q. How can conflicting clinical data on methylergonovine’s cardiovascular risks be resolved?
The 2015 cohort study (n = 139,617 exposed) found no statistically significant increase in acute coronary syndrome (RR = 1.67, 95% CI: 0.40–6.97). To address this uncertainty, design a prospective study stratifying patients by preexisting coronary risk factors (e.g., smoking, diabetes). Use propensity score matching to control confounders and apply time-to-event analysis (Cox regression) for risk quantification .
Q. What mechanisms underlie methylergonovine’s interaction with CYP3A4 inducers, and how can this be modeled experimentally?
CYP3A4 inducers (e.g., rifampicin) accelerate methylergonovine metabolism via hepatic oxidation. Use human liver microsomes in vitro to measure metabolite formation (e.g., nor-methylergonovine) with/without CYP3A4 inhibitors (ketoconazole). Clinical PK studies in healthy volunteers can quantify AUC changes (e.g., 50% reduction with rifampicin coadministration) .
Q. What experimental strategies can isolate methylergonovine’s vasoconstrictive effects from its uterotonic activity?
- Uterine-specific effects : Use isolated uterine tissue baths with selective receptor blockers (e.g., 5-HT₂A antagonist ketanserin).
- Vascular effects : Measure coronary artery diameter changes in ex vivo porcine models using angiography. Transcriptomic analysis (RNA-seq) of uterine vs. vascular smooth muscle cells identifies pathway-specific targets (e.g., calcium signaling genes) .
Q. How should researchers address variability in methylergonovine’s oral absorption across patient populations?
Perform population PK modeling with covariates (e.g., BMI, gastric pH). Use nonlinear mixed-effects software (e.g., NONMEM) to identify subpopulations requiring dose adjustments. Validate with bioequivalence studies comparing tablet vs. IM formulations under fed/fasted conditions .
Q. What in silico approaches can predict methylergonovine’s off-target receptor interactions?
Use molecular docking (e.g., AutoDock Vina) to screen against the human kinome and GPCRome. Prioritize receptors with binding energy ≤ -8.0 kcal/mol. Validate predictions with functional assays (e.g., β-arrestin recruitment for dopamine D₁-like receptors) .
Methodological Recommendations
- For receptor studies : Combine in silico docking with functional assays to resolve pleiotropic effects.
- For clinical contradictions : Apply causal inference methods (e.g., Mendelian randomization) to address unmeasured confounding.
- For PK variability : Use physiologically based PK (PBPK) modeling to extrapolate animal data to humans.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
